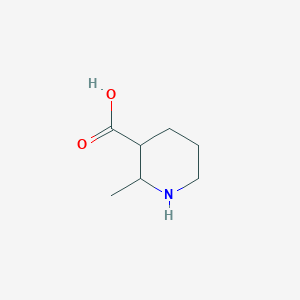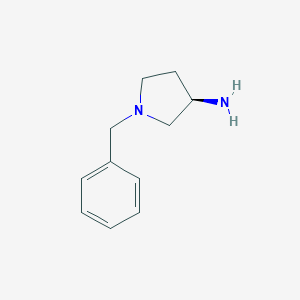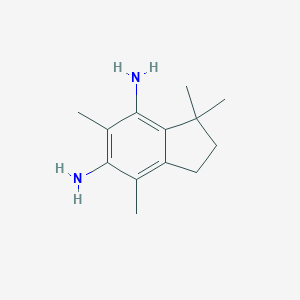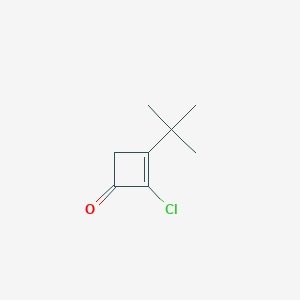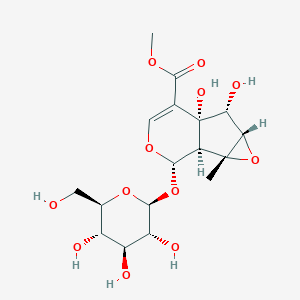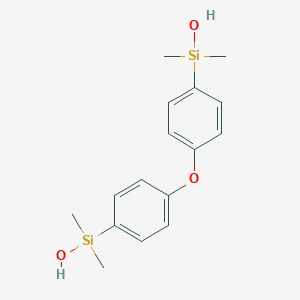
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of cAMP-dependent protein kinase A (PKA) and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by mimicking the binding of cAMP to the regulatory subunit of PKA. Upon binding, the catalytic subunit of PKA is released, leading to the phosphorylation of downstream targets. This results in the activation or inhibition of various biological processes, depending on the specific target protein.
Biochemical and Physiological Effects:
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to have various biochemical and physiological effects, including the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. It has been shown to enhance the activity of L-type calcium channels, leading to increased calcium influx and enhanced synaptic transmission. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce long-term potentiation (LTP) in hippocampal neurons, a cellular mechanism underlying learning and memory. Furthermore, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce the expression of immediate early genes, such as c-fos and zif268, which are involved in the regulation of gene expression. Finally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to inhibit the growth and proliferation of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments include its high potency and selectivity for PKA, its stability in aqueous solutions, and its ability to penetrate cell membranes. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to be effective in vivo, making it a useful tool for studying the role of PKA in various biological processes. However, there are also limitations to using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments. For example, it may not accurately mimic the endogenous levels of cAMP in cells, and its effects may be influenced by other signaling pathways. Additionally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate may not be appropriate for studying the effects of chronic PKA activation, as it is rapidly metabolized in vivo.
Orientations Futures
There are several future directions for the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One potential direction is the development of more selective and potent analogs that can be used to study the specific roles of different PKA isoforms. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate could be used in combination with other pharmacological agents to investigate the interactions between different signaling pathways. Finally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in animal models of disease could provide valuable insights into the role of PKA in various pathological conditions.
Méthodes De Synthèse
The synthesis of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction of adenosine 3'5'-cyclic monophosphate (cAMP) with 3-bromo-2-oxopropylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used extensively in scientific research as a tool to study the role of cAMP/PKA signaling pathway in various biological processes. It has been used to investigate the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used as a pharmacological agent to modulate the activity of PKA in vitro and in vivo.
Propriétés
Numéro CAS |
124379-89-1 |
|---|---|
Nom du produit |
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Formule moléculaire |
C13H15BrN5O7PS |
Poids moléculaire |
496.23 g/mol |
Nom IUPAC |
[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide |
InChI |
InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
WOGBXAXUYLADCT-YEAGJPMLSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-] |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
Synonymes |
2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




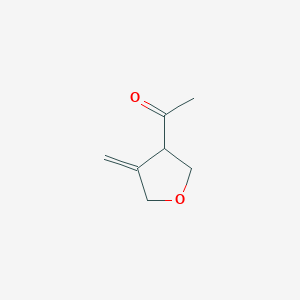
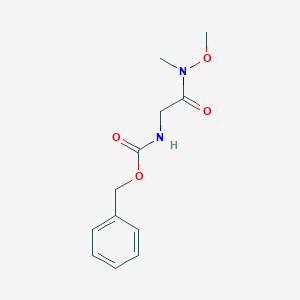
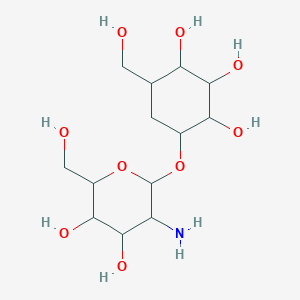
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
